3-Fluoro-4-nitrotoluene

Description

The exact mass of the compound 3-Fluoro-4-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25756. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

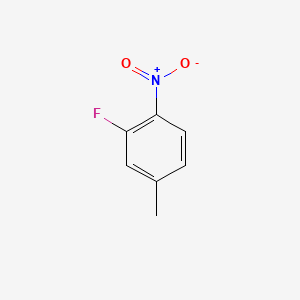

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOWQCNPFDWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060002 | |

| Record name | 3-Fluoro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-34-4 | |

| Record name | 2-Fluoro-4-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Fluoro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to 3-Fluoro-4-nitrotoluene

An In-depth Exploration of the Chemical Properties, Structure, and Synthetic Utility of a Key Building Block for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of Fluorinated Aromatics

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1] The presence of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Among the array of fluorinated building blocks, 3-Fluoro-4-nitrotoluene stands out as a particularly valuable and versatile intermediate.[2] Its unique arrangement of a methyl group, a fluorine atom, and a nitro group on an aromatic ring provides a rich platform for a variety of chemical transformations, making it an indispensable tool for synthetic chemists.[2][3] This guide offers a comprehensive overview of the core chemical properties, structural features, synthesis, and reactivity of 3-Fluoro-4-nitrotoluene, providing field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

3-Fluoro-4-nitrotoluene, at room temperature, is a pale yellow to light brown crystalline solid.[4] It possesses a faint, characteristic aromatic odor.[4] The molecule's properties are dictated by the interplay of its three key functional groups: the electron-donating methyl group, the highly electronegative fluorine atom, and the potent electron-withdrawing nitro group. This electronic arrangement is central to its reactivity, which will be discussed in subsequent sections.

Physicochemical Data Summary

The following table summarizes the key quantitative data for 3-Fluoro-4-nitrotoluene, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [5][6] |

| Molecular Weight | 155.13 g/mol | [5][6] |

| Melting Point | 52-55 °C | [3][7][8] |

| Boiling Point | 97-98 °C at 3 mmHg | [8][9] |

| 249 °C (Predicted) | [10] | |

| 258.6 °C at 760 mmHg (Predicted) | [7] | |

| Density | 1.438 g/cm³ at 25 °C | [10][11] |

| Flash Point | 110 °C (>230 °F) - closed cup | [7][11] |

| Solubility | Insoluble in water.[4][10][12] Soluble in common organic solvents like ethanol, acetone, dichloromethane, and methanol.[4][12] | [4][10][12] |

| Vapor Pressure | 0.04 mmHg at 25 °C | [10] |

| Octanol/Water Partition Coefficient (LogP) | 2.15 | [7][10] |

Structural Information and Identifiers

A clear understanding of the molecule's structure and its various identifiers is crucial for accurate sourcing and documentation.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-Fluoro-4-methyl-1-nitrobenzene | [5] |

| CAS Number | 446-34-4 | [3][5][6] |

| EC Number | 207-166-5 | [5] |

| MDL Number | MFCD00007053 | [3] |

| Beilstein/REAXYS Number | 2502584 | |

| PubChem Substance ID | 24857103 | |

| SMILES String | Cc1ccc(c(F)c1)=O | |

| InChI Key | WZMOWQCNPFDWPA-UHFFFAOYSA-N | [13] |

digraph "3-Fluoro-4-nitrotoluene_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes N1 [label="N", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; F1 [label="F", fontcolor="#34A853"]; C_Me [label="C"]; H1_Me [label="H"]; H2_Me [label="H"]; H3_Me [label="H"];

// Benzene ring edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Aromatic bonds (double bonds) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Substituent edges C1 -- C_Me [label=""]; C_Me -- H1_Me [label=""]; C_Me -- H2_Me [label=""]; C_Me -- H3_Me [label=""]; C2 -- F1 [label=""]; C4 -- N1 [label=""]; N1 -- O1 [style=double, label=""]; N1 -- O2 [label=""];

}

Caption: Chemical structure of 3-Fluoro-4-nitrotoluene.

Synthesis and Manufacturing

The primary industrial and laboratory-scale synthesis of 3-Fluoro-4-nitrotoluene is achieved through the electrophilic aromatic substitution of 3-fluorotoluene.[4][14] This reaction leverages the directing effects of the substituents on the aromatic ring.

Key Synthetic Pathway: Nitration of 3-Fluorotoluene

The methyl group is an ortho-, para-directing activator, while the fluorine atom is a deactivating ortho-, para-director. The nitration reaction, therefore, yields a mixture of isomers, but the para-substituted product with respect to the methyl group is a major product under controlled conditions.

Caption: Synthetic workflow for 3-Fluoro-4-nitrotoluene.

Experimental Protocol: Nitration

The following is a representative laboratory protocol for the synthesis of 3-Fluoro-4-nitrotoluene.[14]

Materials:

-

3-Fluorotoluene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Chloroform (or other suitable organic solvent)

-

Hydrated Methanol

-

Water

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 160 cm³ of concentrated sulfuric acid to 160 cm³ of concentrated nitric acid, ensuring the temperature remains below 10 °C.[14]

-

While maintaining the temperature between 5-10 °C, slowly add 90 g of 3-fluorotoluene to the nitrating mixture with continuous stirring.[14]

-

Continue stirring the mixture in the ice bath for 1 hour, followed by 1 hour of stirring at room temperature.[14]

-

Carefully pour the reaction mixture onto 500 g of ice to quench the reaction.[14]

-

Extract the product using chloroform and wash the organic layer with water.[14]

-

The crude product can be purified by recrystallization from hydrated methanol to yield 3-Fluoro-4-nitrotoluene.[14]

Causality and Control: The careful control of temperature (0-10 °C) is critical to minimize the formation of dinitro byproducts and other positional isomers.[4][15] The use of a sulfuric acid catalyst protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in this substitution reaction.

Reactivity and Synthetic Applications

The synthetic utility of 3-Fluoro-4-nitrotoluene stems from the distinct reactivity of its functional groups. It is a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4]

Reduction of the Nitro Group

A primary transformation is the reduction of the nitro group to an amine, yielding 2-fluoro-4-methylaniline. This reaction is a crucial step as it installs a nucleophilic amino group that can be readily derivatized.[14]

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve 100 g of 3-Fluoro-4-nitrotoluene in 500 cm³ of ethanol.[14]

-

Add 1.6 g of 5% palladium on carbon (Pd/C) catalyst.[14]

-

Subject the mixture to a hydrogen atmosphere with vigorous stirring until hydrogen uptake ceases.[14]

-

Filter the reaction mixture to remove the Pd/C catalyst.[14]

-

Distill the ethanol from the filtrate. The resulting oil can be purified by vacuum distillation to yield 2-fluoro-4-methylaniline.[14]

This amine is a precursor for further reactions, such as the Sandmeyer reaction to introduce other functionalities.[14]

Nucleophilic Aromatic Substitution

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr).[16] While fluorine is a poor leaving group in Sₙ1 and Sₙ2 reactions, it is an excellent leaving group in SNAAr reactions. This allows for the displacement of the fluorine atom by various nucleophiles, a reaction of significant importance in building complex molecular architectures.

Caption: Key reactivity pathways of 3-Fluoro-4-nitrotoluene.

Applications in Drug Development

3-Fluoro-4-nitrotoluene is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[2][17] For instance, it has been utilized in the preparation of IκB kinase (IKK) inhibitors.[9][18] Its structure is also foundational for creating kinase inhibitors and other targeted therapies, where the fluorine and nitro groups can be manipulated to fine-tune the biological activity and pharmacokinetic profile of the final drug molecule.[2]

Safety and Handling

3-Fluoro-4-nitrotoluene is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification and Precautionary Measures

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[12][19] It causes skin and serious eye irritation and may cause respiratory irritation.[12][19]

-

GHS Hazard Codes: H302, H312, H315, H319, H332, H335.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5] Use only outdoors or in a well-ventilated area.[5] A dust mask (type N95 or equivalent) is recommended.

-

Handling: Wash hands and skin thoroughly after handling.[5][12] Do not eat, drink, or smoke when using this product.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from heat and flame.[10][11] It is stable under normal storage and handling conditions.[4][11]

First Aid Measures

-

If Swallowed: Get medical help. Rinse mouth.[5]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[5]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][12]

Conclusion

3-Fluoro-4-nitrotoluene is a synthon of considerable strategic value in modern organic chemistry. Its well-defined physicochemical properties, coupled with the predictable and versatile reactivity of its functional groups, make it an essential building block for the synthesis of complex molecules. A thorough understanding of its synthesis, handling, and reaction pathways, as outlined in this guide, empowers researchers and drug development professionals to leverage its full potential in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

3-Fluoro-4-nitrotoluene | CAS#:446-34-4. Chemsrc. [Link]

-

Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. LinkedIn. [Link]

-

Chemical Properties of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). Cheméo. [Link]

-

3-Fluoro-4-nitrotoluene - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

3-Fluoro-4-nitrotoluene CAS 446-34-4. Home Sunshine Pharma. [Link]

-

Preparation of nitrotoluene. PrepChem.com. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [Link]

-

KEGG PATHWAY Database. KEGG. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4 | Chemsrc [chemsrc.com]

- 8. 3-Fluoro-4-nitrotoluene CAS#: 446-34-4 [amp.chemicalbook.com]

- 9. 3-Fluoro-4-nitrotoluene | 446-34-4 [chemicalbook.com]

- 10. 3-Fluoro-4-nitrotoluene(446-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. 3-Fluoro-4-nitrotoluene(446-34-4) 1H NMR [m.chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Fluoro-4-nitrotoluene [zjjtxc.com]

- 18. 3-氟-4-硝基甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 19. 3-Fluoro-4-nitrotoluene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

3-Fluoro-4-nitrotoluene synthesis from 3-fluorotoluene

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrotoluene from 3-Fluorotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of 3-fluorotoluene is a critical electrophilic aromatic substitution reaction, yielding key intermediates for the pharmaceutical and agrochemical industries. 3-Fluoro-4-nitrotoluene, a primary product of this reaction, serves as a valuable building block in the synthesis of complex molecules.[1][2] This guide provides a comprehensive examination of the synthesis, grounded in mechanistic principles and practical laboratory protocols. We will explore the regioselectivity dictated by the competing directing effects of the fluoro and methyl groups, detail a robust and reproducible experimental procedure, address critical safety considerations inherent to nitration, and discuss the formation of potential isomeric byproducts.

Mechanistic Rationale: The Basis of Regioselectivity

The synthesis of 3-fluoro-4-nitrotoluene is achieved via the electrophilic aromatic substitution (EAS) nitration of 3-fluorotoluene.[3] This reaction's outcome, specifically the position of the incoming nitro group, is governed by the electronic and steric influences of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the fluorine atom (-F).

Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[4][5] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects of Substituents

Understanding the regioselectivity of the nitration of 3-fluorotoluene requires analyzing the directing effects of both the methyl and fluoro substituents.

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director.[6] It donates electron density to the ring primarily through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack.[6] This stabilization is most effective when the attack occurs at the positions ortho (C2, C6) and para (C4) to the methyl group.

-

Fluorine Atom (-F): The fluorine atom presents a more complex scenario. It is a deactivating group due to its strong electronegativity, which withdraws electron density from the ring via the inductive effect (-I effect), making the ring less nucleophilic than benzene.[7] However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate.[7] This resonance donation is only possible for attack at the ortho (C2, C4) and para (C6) positions. Consequently, fluorine is a deactivating but ortho, para-director.[7]

Predicting the Isomeric Products

In 3-fluorotoluene, the substituents are meta to each other. The directing effects are as follows:

-

The methyl group at C1 directs to C2, C4, and C6.

-

The fluoro group at C3 directs to C2, C4, and C6.

Both groups cooperatively direct the incoming electrophile to positions C2, C4, and C6. However, steric hindrance from the adjacent methyl and fluoro groups can disfavor substitution at the C2 position. Therefore, the primary products are the result of nitration at C4 and C6, leading to the formation of 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene .[8][9] Experimental data from studies using solid acid catalysts show that under certain conditions, the nitration of 3-fluorotoluene can yield approximately 67% 3-fluoro-6-nitrotoluene and 30% 3-fluoro-4-nitrotoluene, indicating a preference for the position para to the fluorine atom.[8][9]

Caption: Reaction scheme for the nitration of 3-fluorotoluene.

Safety as a Self-Validating System

Nitration reactions are highly exothermic and involve corrosive, toxic, and potentially explosive materials.[10][11] A robust safety protocol is not merely a recommendation but an integral part of a valid experimental design.

Core Hazards:

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[12][13]

-

Exothermic Reaction: The reaction generates significant heat, which can lead to a thermal runaway if not properly controlled.[11] This increases the rate of reaction, potentially leading to the formation of dinitrated byproducts or an uncontrolled, explosive decomposition.

-

Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause severe respiratory irritation.[10][13]

Mandatory Safety Measures:

-

Engineering Controls: All procedures must be conducted within a certified chemical fume hood with adequate ventilation.[10] An emergency eyewash and safety shower must be immediately accessible.[14]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) at all times.[10]

-

Temperature Control: Strict adherence to temperature control is paramount. The use of an ice-salt bath is critical, especially during the addition of reagents.

-

Controlled Addition: Reagents must be added slowly and dropwise to manage the exothermic nature of the reaction.

-

Quenching: The reaction mixture must be quenched by pouring it slowly over a large amount of crushed ice with stirring to dissipate heat.

-

Waste Disposal: Nitric acid waste should not be mixed with other waste streams, especially organic solvents, to prevent violent reactions.[14]

Caption: Critical safety workflow for nitration reactions.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the nitration of substituted toluenes.[1][3]

Reagents and Equipment

| Reagent/Material | Properties/Grade | CAS No. |

| 3-Fluorotoluene | ≥99% purity | 352-70-5 |

| Concentrated Sulfuric Acid | 98% | 7664-93-9 |

| Concentrated Nitric Acid | 70% | 7697-37-2 |

| Dichloromethane (DCM) | Reagent Grade | 75-09-2 |

| Sodium Bicarbonate | Saturated Aqueous Solution | 144-55-8 |

| Anhydrous Sodium Sulfate | Granular | 7757-82-6 |

| Crushed Ice | - | - |

| Equipment | Specifications | |

| Three-neck round-bottom flask | 250 mL | |

| Dropping funnel | 100 mL | |

| Magnetic stirrer and stir bar | - | |

| Thermometer | -20 to 100 °C range | |

| Ice-salt bath | - | |

| Separatory funnel | 500 mL | |

| Rotary evaporator | - |

Step-by-Step Procedure

Caption: Experimental workflow for 3-fluoro-4-nitrotoluene synthesis.

Phase 1: Preparation of the Nitrating Mixture

-

In a 250 mL beaker, place 40 mL of concentrated sulfuric acid.

-

Cool the beaker in an ice bath with gentle stirring.

-

Using a dropping funnel, add 40 mL of concentrated nitric acid dropwise to the sulfuric acid. Crucial: The rate of addition must be slow enough to maintain the temperature of the mixture below 10 °C.[3]

Phase 2: Nitration Reaction

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and the dropping funnel containing the nitrating mixture.

-

Add 22.5 g of 3-fluorotoluene to the flask.

-

Cool the flask in an ice-salt bath until the internal temperature is between 5-10 °C.[1]

-

Begin adding the cold nitrating mixture dropwise to the stirred 3-fluorotoluene. The reaction is highly exothermic; carefully control the addition rate to ensure the temperature does not exceed 10 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.[1]

-

Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour to ensure the reaction goes to completion.[1]

Phase 3: Work-up and Isolation

-

In a large beaker (e.g., 1 L), place approximately 250 g of crushed ice.

-

Slowly and with vigorous stirring, pour the reaction mixture onto the ice. This will quench the reaction and dilute the acid.

-

Transfer the resulting slurry to a 500 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[3]

-

Combine the organic extracts in the separatory funnel.

-

Wash the combined organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases), and finally with brine (50 mL).[15] The bicarbonate wash neutralizes any remaining acid.

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product, which will be a mixture of isomers.

Phase 4: Purification

-

The crude product, an oily or solid mixture of 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene, can be purified.

-

Recrystallization from a suitable solvent system, such as aqueous methanol, is a common method to obtain pure 3-fluoro-4-nitrotoluene.[1] The desired isomer may crystallize out upon cooling, leaving the other isomer in the mother liquor. The melting point of pure 3-fluoro-4-nitrotoluene is approximately 52 °C.

References

-

LibreTexts. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

-

Chemical Safety. (2024, June 7). Nitration reaction safety. YouTube. Retrieved from [Link]

-

American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 720-723. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

-

Master Chemistry. (2023, January 12). Nitration Of Toluene-Mechanism And Examples. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

-

Chem Help ASAP. (2018, May 2). Electrophilic aromatic substitution: meta directors. YouTube. Retrieved from [Link]

-

Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. Retrieved from [Link]

-

Singleton, D. A., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 136(42), 14838–14845. Retrieved from [Link]

- Google Patents. (2008). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

-

Olah, G. A. (1971). Mechanism of aromatic nitration. Accounts of Chemical Research, 4(7), 240–248. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

-

Chemistry Steps. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

-

Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Scribd. Retrieved from [Link]

-

OC-Praktikum. (2005, July). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-4-nitrotoluene. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. believechemical.com [believechemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. ehs.com [ehs.com]

- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Difluorobenzaldehyde (CAS 34036-07-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzaldehyde, with the CAS number 34036-07-2, is a significant fluorinated aromatic aldehyde. Its chemical structure, featuring a benzaldehyde core with fluorine atoms at the 3 and 4 positions of the phenyl ring, imparts unique electronic properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The fluorine substituents influence the reactivity of both the aromatic ring and the aldehyde functional group, making it a versatile building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic analysis is paramount for its identification, purity assessment, and for understanding its role in complex chemical reactions. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data of 3,4-Difluorobenzaldehyde, complete with expert interpretation and field-proven experimental protocols.

Molecular Structure and Spectroscopic Analysis Workflow

The structural elucidation of 3,4-Difluorobenzaldehyde relies on a synergistic approach, integrating data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Caption: Workflow for the spectroscopic analysis of 3,4-Difluorobenzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the number and electronic environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of 3,4-Difluorobenzaldehyde in deuterated chloroform (CDCl₃) exhibits distinct signals for the aldehydic proton and the three aromatic protons.

¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~9.95 | s | - | Aldehydic H |

| 2 | ~7.73 | m | - | Aromatic H |

| 3 | ~7.71 | m | - | Aromatic H |

| 4 | ~7.37 | m | - | Aromatic H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3,4-difluorobenzaldehyde provides key structural information. The aldehydic proton signal appears as a sharp singlet significantly downfield, a characteristic feature of aldehydes due to the deshielding effect of the carbonyl group. The aromatic region displays complex multiplets arising from the three protons on the substituted benzene ring. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group deshields these protons, causing them to resonate at lower field compared to unsubstituted benzene. The specific splitting patterns of the aromatic protons are a result of both proton-proton (H-H) and proton-fluorine (H-F) couplings. A thorough analysis of these coupling patterns can allow for the specific assignment of each aromatic proton.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality and reproducible ¹H NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of 3,4-Difluorobenzaldehyde.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.[1]

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.[1]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including a pulse angle (typically 30-45° for routine spectra), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to allow for complete proton relaxation between pulses.[1]

-

Acquire the free induction decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Caption: General workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3,4-Difluorobenzaldehyde gives a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Spectral Data

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~189 |

| C-F | ~150-160 (two signals) |

| C-H (Aromatic) | ~115-130 (three signals) |

| C-CHO | ~135 |

Note: These are approximate values and can vary. The signals for the fluorine-bound carbons will appear as doublets due to carbon-fluorine coupling.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 3,4-difluorobenzaldehyde is characterized by the downfield signal of the carbonyl carbon, typically appearing around 190 ppm. The two carbon atoms directly bonded to fluorine exhibit resonances at lower field due to the strong deshielding effect of the electronegative fluorine atoms and will show characteristic C-F coupling. The remaining aromatic carbons and the carbon to which the aldehyde group is attached resonate in the typical aromatic region. The precise chemical shifts and C-F coupling constants are diagnostic for the 3,4-disubstitution pattern.

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum requires consideration of the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 3,4-Difluorobenzaldehyde in 0.6-0.7 mL of CDCl₃.

-

-

NMR Spectrometer Setup:

-

Tune the NMR probe to the ¹³C frequency.

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

-

A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.

-

Employ a relaxation delay to ensure quantitative accuracy if needed, though for routine identification, this is often shortened to save time.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. For a volatile compound like 3,4-Difluorobenzaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.

Mass Spectral Data

| m/z | Interpretation |

| 142 | Molecular ion [M]⁺ |

| 141 | [M-H]⁺ |

| 113 | [M-CHO]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of 3,4-Difluorobenzaldehyde will show a prominent molecular ion peak at m/z 142, corresponding to its molecular weight. A significant peak is also observed at m/z 141, resulting from the loss of the aldehydic hydrogen atom to form a stable acylium ion. Another key fragment appears at m/z 113, which corresponds to the loss of the formyl group (-CHO). The fragmentation pattern is characteristic of aromatic aldehydes and is influenced by the presence of the fluorine substituents.

Experimental Protocol for GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of 3,4-Difluorobenzaldehyde in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Set to a temperature of ~250 °C in splitless mode.

-

Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

-

Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 60°C and ramping up to 280°C.

-

Carrier Gas: Helium is used at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Maintained at approximately 230 °C.

-

Mass Analyzer: A quadrupole or time-of-flight analyzer is commonly used to scan a mass range of, for example, m/z 40-400.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050-3100 | Aromatic C-H stretch | Medium-Weak |

| ~2850 & ~2750 | Aldehydic C-H stretch (Fermi doublet) | Medium-Weak |

| ~1705 | C=O stretch (conjugated aldehyde) | Strong |

| ~1600, ~1500, ~1450 | Aromatic C=C stretches | Medium-Strong |

| ~1200-1300 | C-F stretches | Strong |

Interpretation of the IR Spectrum

The IR spectrum of 3,4-Difluorobenzaldehyde is dominated by a strong, sharp absorption band around 1705 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic aldehyde.[2] The conjugation of the carbonyl group with the aromatic ring lowers this frequency compared to a saturated aldehyde.[2] The presence of the aldehyde functional group is further confirmed by two weaker bands for the aldehydic C-H stretch, typically appearing around 2850 cm⁻¹ and 2750 cm⁻¹.[2] The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[3] Strong absorption bands in the 1200-1300 cm⁻¹ range are characteristic of the C-F stretching vibrations.

Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR

For a liquid sample like 3,4-Difluorobenzaldehyde, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

-

Sample Analysis:

-

Place a small drop of 3,4-Difluorobenzaldehyde directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of 3,4-Difluorobenzaldehyde. The combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy allows for a detailed structural elucidation, confirming the presence of the aldehyde functional group, the 3,4-difluorosubstituted aromatic ring, and the overall molecular integrity. The provided experimental protocols offer a foundation for researchers, scientists, and drug development professionals to obtain high-quality, reliable spectroscopic data for this important chemical intermediate, ensuring confidence in its identity and purity for downstream applications.

References

- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online.

- Aldehyde IR Spectroscopy. (2024). Berkeley Learning Hub.

- IR: aldehydes. UCLA Chemistry.

- 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- 3,4-Difluorobenzaldehyde(34036-07-2) 13C NMR spectrum. ChemicalBook.

- Supporting Inform

- Interpreting | OpenOChem Learn.

- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.

- Short Summary of 1H-NMR Interpret

- 1H NMR Spectra and Peak Assignment.

- In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. Benchchem.

- 13C NMR Spectroscopy.

- 13 C NMR Chemical Shifts.

- 3,4-Difluorobenzaldehyde(34036-07-2)IR1. ChemicalBook.

- 3,4-Difluorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Halogen Fragment

- Table of Characteristic IR Absorptions.

- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry.

- Fragmentations of protonated benzaldehydes via intermedi

- Mass Spectrometry - Fragmentation P

- 3,4-Difluorobenzaldehyde 97 34036-07-2. Sigma-Aldrich.

- C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.

- 3,4-Difluorobenzaldehyde 34036-07-2. TCI EUROPE N.V.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 3-Fluoro-4-nitrotoluene in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitrotoluene (FNT) is a pivotal intermediate in the synthesis of pharmaceuticals and specialty chemicals, where its solubility characteristics are critical for optimizing reaction conditions, purification processes, and formulation development.[1] This guide provides a comprehensive analysis of the solubility of FNT. While publicly available quantitative solubility data is scarce, this document synthesizes the foundational principles of solubility, outlines the physicochemical properties of FNT that govern its behavior, and provides a detailed, field-proven experimental protocol for its determination. By grounding theoretical understanding with practical methodology, this guide serves as an essential resource for scientists and engineers working with this versatile compound.

Introduction: The Significance of 3-Fluoro-4-nitrotoluene

3-Fluoro-4-nitrotoluene (CAS 446-34-4) is a yellow crystalline solid at room temperature with a molecular formula of C₇H₆FNO₂.[2][3] Its structure, featuring a toluene backbone substituted with a highly electronegative fluorine atom and a polar nitro group, makes it a valuable and reactive building block in organic synthesis.[1][4] It is frequently utilized in the preparation of complex molecules, including IκB kinase (IKK) inhibitors for pharmaceutical applications.

Understanding the solubility of FNT in various organic solvents is a matter of practical and economic importance. For the synthetic chemist, selecting an appropriate solvent is crucial for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to achieve optimal reaction rates.

-

Process Safety: Managing reaction exotherms and preventing reactant precipitation.

-

Downstream Processing: Developing efficient crystallization, extraction, and chromatography methods for purification.[5]

-

Formulation: Providing foundational data for formulating final products.[5]

This guide will delve into the theoretical underpinnings of FNT's solubility and provide a robust framework for its experimental determination.

Theoretical Framework for Solubility

The solubility of a solid solute like FNT in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the specific molecular interactions.

Physicochemical Properties of 3-Fluoro-4-nitrotoluene

-

Molecular Structure: FNT consists of a relatively nonpolar toluene ring, a polar nitro group (-NO₂), and a polar carbon-fluorine (C-F) bond.[4]

-

Polarity: The strong electron-withdrawing nature of the nitro and fluoro groups induces a significant dipole moment in the molecule. This makes FNT a polar organic compound.

-

Intermolecular Forces: The primary forces at play are:

-

Dipole-Dipole Interactions: Due to the permanent molecular dipole.

-

London Dispersion Forces: Arising from the aromatic ring and overall electron cloud.

-

Hydrogen Bonding: FNT itself is not a hydrogen bond donor. However, the oxygen atoms of the nitro group and the fluorine atom can act as weak hydrogen bond acceptors.

-

Solvent Classification and Predicted Solubility

Based on these properties, the solubility of FNT can be predicted across different solvent classes.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess permanent dipoles but do not have acidic protons. Strong dipole-dipole interactions between the solvent and FNT are expected to overcome the solute-solute forces in the crystal lattice, leading to high solubility . General sources confirm FNT dissolves readily in solvents like acetone.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can act as hydrogen bond donors. While FNT can accept hydrogen bonds, the primary interaction will be dipole-dipole. Good to moderate solubility is anticipated, as confirmed by qualitative data for methanol and ethanol.[2][5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole. The energy required to break the strong dipole-dipole interactions in the FNT crystal lattice is not sufficiently compensated by the weak dispersion forces between the solute and solvent. Therefore, low solubility is expected.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have a moderate dipole and can effectively interact with FNT, suggesting good solubility .[2]

The relationship between solute and solvent properties is visualized in the diagram below.

Caption: Intermolecular forces driving FNT solubility.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of published quantitative experimental data on the solubility of 3-Fluoro-4-nitrotoluene. While qualitative descriptors like "soluble" or "insoluble" are available, precise measurements (e.g., in mole fraction or g/100 mL) at various temperatures are not widely reported.[2][5][6] This highlights a critical knowledge gap and underscores the importance of the experimental protocol provided in the next section for researchers who require this data for process design and modeling.

Table 1: Qualitative Solubility Profile of 3-Fluoro-4-nitrotoluene

| Solvent Class | Example Solvent | Reported Solubility | Reference |

| Water | - | Insoluble / Sparingly Soluble | [2][3][6] |

| Polar Aprotic | Acetone | Soluble | [2] |

| Polar Protic | Ethanol | Soluble | [2] |

| Chlorinated | Dichloromethane | Soluble | [2] |

Experimental Protocol: Isothermal Equilibrium Method

To address the lack of published data, this section provides a robust, self-validating protocol for determining the solubility of FNT. The isothermal equilibrium method, coupled with gravimetric or chromatographic analysis, is a gold-standard technique.

Principle

A supersaturated solution of FNT in the chosen solvent is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of the dissolved FNT in the supernatant is measured, which represents its solubility at that temperature.

Materials and Equipment

-

3-Fluoro-4-nitrotoluene (≥99% purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a heating/cooling bath

-

Calibrated thermometer or thermocouple

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Gas-tight syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a vacuum oven for gravimetric analysis)

Experimental Workflow

The step-by-step procedure is outlined below.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add a known mass of the selected solvent (e.g., 5.00 g).

-

Add an excess amount of FNT solid to each vial to ensure a solid phase remains at equilibrium. The excess is critical for confirming saturation.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration (Trustworthiness Pillar):

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K).

-

Causality: Agitate the vials for a minimum of 24 hours. This duration is essential to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. Shorter times may result in measuring a transient, non-equilibrium concentration.

-

-

Settling:

-

Stop agitation but leave the vials in the constant-temperature bath for at least 2 hours. This allows the undissolved solid to settle, preventing contamination of the sample.

-

-

Sampling and Filtration (Self-Validating System):

-

Causality: Before sampling, pre-heat (or pre-cool) the syringe to the experimental temperature to prevent premature crystallization or dissolution upon contact.

-

Carefully withdraw a sample of the clear supernatant.

-

Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean vial. Filtration is a critical step to remove any microscopic solid particles, which would otherwise lead to a significant overestimation of solubility.

-

-

Quantification:

-

Method A: Gravimetric Analysis (Simple & Robust) i. Accurately weigh the vial containing the filtered solution to determine the mass of the saturated solution. ii. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the mass of the remaining FNT is constant. iii. The mass of the evaporated solvent is the difference between the mass of the solution and the mass of the dried FNT.

-

Method B: Chromatographic Analysis (High Precision) i. Accurately weigh the vial containing the filtered solution. ii. Dilute a precise aliquot of this solution with a suitable mobile phase to a concentration within the calibrated range of an HPLC-UV instrument. iii. Determine the concentration of FNT against a pre-established calibration curve.

-

-

Calculation:

-

The mole fraction solubility (x₁) is calculated as: x₁ = n₁ / (n₁ + n₂) where n₁ is the moles of FNT and n₂ is the moles of the solvent.

-

Solubility can also be expressed in g/100g of solvent.

-

Conclusion

While quantitative data for the solubility of 3-Fluoro-4-nitrotoluene remains a gap in the public domain, a strong predictive understanding can be derived from its molecular structure. Its polar nature suggests high solubility in polar aprotic and moderate solubility in polar protic solvents, with poor solubility in nonpolar media. For applications requiring precise data, the isothermal equilibrium method detailed herein provides a reliable and scientifically rigorous protocol. This guide equips researchers and drug development professionals with both the theoretical foundation and the practical tools necessary to effectively manage and utilize 3-Fluoro-4-nitrotoluene in their work.

References

-

Stenutz. (n.d.). 3-fluoro-4-nitrotoluene. Retrieved from [Link]

-

Linjiang Chemical. (n.d.). 3-Fluoro-4-nitrotoluene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Fluoro-4-nitrotoluene CAS#: 446-34-4 [amp.chemicalbook.com]

- 4. 3-fluoro-4-nitrotoluene [stenutz.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Fluoro-4-nitrotoluene(446-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: Physicochemical Properties of 3-Fluoro-4-nitrotoluene with a Focus on Melting and Boiling Point Determination

Abstract

3-Fluoro-4-nitrotoluene (CAS No. 446-34-4) is a critical fluorinated building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals, advanced materials, and specialty chemicals.[1] Its utility in complex molecular architectures, such as in the preparation of IκB kinase (IKK) inhibitors, is well-documented. A precise understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for process optimization, safety, and quality control in research and manufacturing settings. This guide provides a comprehensive overview of these thermal properties, detailed, field-proven protocols for their experimental determination, and essential safety and handling information tailored for researchers and drug development professionals.

Introduction to 3-Fluoro-4-nitrotoluene

Chemical Identity and Core Properties

3-Fluoro-4-nitrotoluene, also known as 2-fluoro-4-methyl-1-nitrobenzene, is a solid, crystalline compound at standard conditions.[2][3] Its molecular structure, featuring a toluene backbone substituted with both a fluorine atom and a nitro group, imparts unique reactivity and physical characteristics. These functional groups are instrumental in its role as a versatile intermediate in various chemical transformations, including nucleophilic substitutions and coupling reactions.[1]

Significance in Research and Development

The strategic placement of the fluoro and nitro groups makes 3-Fluoro-4-nitrotoluene a valuable precursor in medicinal chemistry and materials science. Its applications range from the synthesis of kinase inhibitors for drug discovery to the formulation of high-performance dyes and pigments.[1] The compound's moderate boiling point and solubility in common organic solvents further enhance its applicability in diverse reaction conditions.[1][4]

Summary of Physicochemical Properties

The fundamental physical and chemical data for 3-Fluoro-4-nitrotoluene are summarized below for quick reference. These values represent a consensus from multiple authoritative sources and are critical for laboratory and process scale-up activities.

| Property | Value | Source(s) |

| CAS Number | 446-34-4 | [3] |

| Molecular Formula | C₇H₆FNO₂ | [3][5] |

| Molecular Weight | 155.13 g/mol | [5] |

| Appearance | Light orange to yellow to green solid crystal/powder | [1][4] |

| Melting Point | 52-56 °C | [4] |

| Boiling Point | 258.6 °C at 760 mmHg (Atmospheric Pressure) | [5] |

| 97-98 °C at 3 mmHg (Reduced Pressure) | [4] | |

| Solubility | Insoluble in water; Soluble in methanol and other organic solvents. | [1][4] |

Experimental Determination of Thermal Properties

Accurate determination of melting and boiling points is essential for verifying purity, establishing reaction parameters, and ensuring safe handling. The following protocols outline standard, reliable methodologies.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: While traditional melting point apparatus can provide a range, DSC is the superior method for high-purity compounds. It offers greater precision and yields additional thermodynamic data, such as the enthalpy of fusion. The method measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a highly accurate onset temperature for melting (T_onset).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (T_melt = 156.6 °C). This step is critical for ensuring the trustworthiness and accuracy of the results.

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Fluoro-4-nitrotoluene into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Instrument Setup: Place the prepared sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 80 °C).

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak.

Workflow Diagram: Melting Point Determination by DSC

Caption: Workflow for determining melting point using DSC.

Protocol for Boiling Point Determination at Reduced Pressure

Expertise & Causality: 3-Fluoro-4-nitrotoluene has a high normal boiling point (258.6 °C).[5] Attempting to measure this at atmospheric pressure risks thermal decomposition of the compound, leading to inaccurate results and hazardous byproducts. Therefore, the boiling point is reliably determined under vacuum. The observed temperature is then reported along with the corresponding pressure.

Methodology:

-

Apparatus Assembly: Assemble a micro-scale distillation apparatus, including a boiling flask, a distillation head with a port for a thermometer or thermocouple, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

System Integrity: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer or electronic pressure gauge. Ensure all joints are properly sealed to create a self-validating, leak-free system.

-

Sample Charging: Place a small volume (e.g., 5-10 mL) of 3-Fluoro-4-nitrotoluene and a magnetic stir bar or boiling chips into the boiling flask.

-

System Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 3 mmHg).

-

Heating and Observation: Begin gentle heating of the boiling flask using a heating mantle. Observe for the onset of steady boiling and the formation of a reflux ring of condensate on the thermometer bulb.

-

Data Recording: Record the stable temperature reading on the thermometer and the precise pressure from the manometer. This pair of values constitutes the boiling point at reduced pressure.

Workflow Diagram: Reduced Pressure Boiling Point Determination

Caption: Workflow for determining boiling point under reduced pressure.

Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable when handling 3-Fluoro-4-nitrotoluene. The information below is synthesized from multiple safety data sheets (SDS).

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][6] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2] When handling the powder outside of a fume hood, a dust mask (e.g., N95) is required.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend storage at temperatures below 15°C or between 0-8°C to ensure long-term stability.[1] Keep locked up and away from incompatible materials.[2]

Conclusion

3-Fluoro-4-nitrotoluene is a foundational chemical for advanced synthesis. The data and protocols presented in this guide—from its melting point range of 52-56 °C to its boiling points at atmospheric and reduced pressures—provide researchers and developers with the authoritative information needed for effective and safe utilization. Employing rigorous experimental techniques like DSC and vacuum distillation is crucial for obtaining reliable physical data, which directly impacts process control, reaction efficiency, and final product purity in the highly demanding fields of pharmaceutical and materials science development.

References

- Tokyo Chemical Industry Co., Ltd. (TCI). 3-Fluoro-4-nitrotoluene | 446-34-4. [URL: https://www.tcichemicals.com/JP/ja/p/F0567]

- ChemicalBook. 3-Fluoro-4-nitrotoluene - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/446-34-4.htm]

- Moldb. 446-34-4 | 3-Fluoro-4-nitrotoluene. [URL: https://www.moldb.com/moldb/446-34-4.html]

- Sigma-Aldrich. 3-Fluoro-4-nitrotoluene 99% | 446-34-4. [URL: https://www.sigmaaldrich.com/product/aldrich/283363]

- Tokyo Chemical Industry Co., Ltd. (TCI). 3-Fluoro-4-nitrotoluene | 446-34-4. [URL: https://www.tcichemicals.com/US/en/p/F0567]

- Biosynth. 3-Fluoro-4-nitrotoluene | 446-34-4. [URL: https://www.biosynth.com/p/FF52330/446-34-4-3-fluoro-4-nitrotoluene]

- Chemsrc. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4. [URL: https://www.chemsrc.com/en/cas/446-34-4_835848.html]

- Cheméo. Chemical Properties of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). [URL: https://www.chemeo.com/cid/44-466-0/3-Fluoro-4-nitrotoluene]

- Tokyo Chemical Industry UK Ltd. 3-Fluoro-4-nitrotoluene | 446-34-4. [URL: https://www.tcichemicals.com/GB/en/p/F0567]

- Thermo Scientific Chemicals. 3-Fluoro-4-nitrotoluene, 99%. [URL: https://www.fishersci.com/store/products/3-fluoro-4-nitrotoluene-99-thermo-scientific-chemicals/AAA1084006]

- ChemicalBook. 3-Fluoro-4-nitrotoluene(446-34-4). [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1449477_EN.htm]

- Chem-Impex. 3-Fluoro-4-nitrotoluene. [URL: https://www.chemimpex.com/products/06796]

- NIST. 3-Fluoro-4-nitrotoluene. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C446344]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]

- 3. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]

- 4. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 446-34-4 | 3-Fluoro-4-nitrotoluene - Moldb [moldb.com]

- 6. 3-Fluoro-4-nitrotoluene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Introduction: The Strategic Importance of 3-Fluoro-4-nitrotoluene

An In-depth Technical Guide to the Commercial Availability and Application of 3-Fluoro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-4-nitrotoluene (CAS No. 446-34-4) is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis.[1] Its structure, featuring a toluene backbone substituted with both a fluorine atom and a nitro group, provides a unique combination of reactivity and stability, making it an indispensable intermediate in the pharmaceutical and agrochemical industries. The presence of the fluorine atom is particularly significant, as its incorporation into active pharmaceutical ingredients (APIs) can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[2][3] The nitro group, a versatile functional group, can be readily transformed into other functionalities, most commonly an amine, which opens up a vast array of subsequent chemical modifications.[2][3]

This guide offers a comprehensive technical overview of 3-Fluoro-4-nitrotoluene, covering its commercial availability, physicochemical properties, synthesis, key applications in drug discovery, and essential safety and handling protocols. It is designed to serve as a practical resource for researchers and development professionals leveraging this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in a laboratory or manufacturing setting. 3-Fluoro-4-nitrotoluene is typically an off-white to pale yellow crystalline solid at room temperature.[4]

| Property | Value | Source(s) |

| CAS Number | 446-34-4 | [5] |

| Molecular Formula | C₇H₆FNO₂ | [5] |

| Molecular Weight | 155.13 g/mol | [5] |

| Appearance | Off-white to pale yellow crystalline powder/solid | [4] |

| Melting Point | 52-55 °C | [6] |

| Boiling Point | 97-98 °C at 3 mmHg | [6] |

| Density | ~1.438 g/cm³ | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

| IUPAC Name | 2-Fluoro-4-methyl-1-nitrobenzene | [7][8] |

Commercial Availability and Procurement

3-Fluoro-4-nitrotoluene is readily available from a multitude of chemical suppliers worldwide, reflecting its importance in various R&D and manufacturing sectors.[1][9] It is typically offered in research quantities (grams) as well as in bulk for larger-scale synthesis. Purity levels are generally high, with most suppliers offering grades of ≥98% or 99%.[4] When procuring this reagent, it is crucial to obtain a certificate of analysis (CoA) to verify its purity and identity.

Representative Commercial Suppliers:

| Supplier | Product Number / Grade |

| Sigma-Aldrich (Merck) | 283363 (99% purity) |

| Tokyo Chemical Industry (TCI) | F0567 (>98.0% purity) |

| Biosynth | FF52330 |

| Santa Cruz Biotechnology | sc-224483 |

| NINGBO INNO PHARMCHEM CO.,LTD. | Varies (Supplier) |

| Home Sunshine Pharma | Varies (Supplier) |

Synthesis Pathway: Nitration of 3-Fluorotoluene

The most direct and common method for preparing 3-Fluoro-4-nitrotoluene is through the electrophilic aromatic substitution (nitration) of 3-fluorotoluene.[10] This reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the aromatic ring. The directing effects of the methyl and fluoro groups guide the substitution pattern.

Caption: General workflow for the synthesis and purification of 3-Fluoro-4-nitrotoluene.

Experimental Protocol: Synthesis of 3-Fluoro-4-nitrotoluene

The following protocol is a representative procedure based on established methods.[10]

-

Preparation of Nitrating Mixture: In a flask kept on an ice bath, slowly add 160 cm³ of concentrated sulfuric acid to 160 cm³ of concentrated nitric acid with stirring, ensuring the temperature remains below 10°C.

-

Reaction Setup: In a separate reaction vessel equipped with a stirrer and thermometer, place the pre-formed nitrating mixture and cool it to 5-10°C using an ice bath.

-

Addition of Substrate: Slowly add 90 g of 3-fluorotoluene to the cold, stirred nitrating mixture. Maintain the temperature between 5-10°C throughout the addition.

-

Reaction Time: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete, then remove the ice bath and stir for an additional hour at room temperature.

-

Work-up: Pour the reaction mixture carefully onto 500 g of crushed ice. Extract the product from the aqueous mixture using chloroform.

-

Washing: Wash the organic extract with water to remove residual acids.

-

Purification: Dry the chloroform layer, remove the solvent under reduced pressure, and recrystallize the resulting crude solid from aqueous methanol to yield pure 3-Fluoro-4-nitrotoluene.[10]

Core Applications in Drug Development

3-Fluoro-4-nitrotoluene is a valuable precursor for a wide range of complex molecules. Its utility stems from the strategic placement of its functional groups, which allows for sequential and site-selective modifications.

Key Synthetic Transformations

The most common initial transformation is the reduction of the nitro group to an amine, yielding 2-fluoro-4-methylaniline. This reaction is a gateway to numerous other synthetic pathways, including amide bond formations, diazotization reactions, and the construction of heterocyclic rings.

Caption: Key transformation of 3-Fluoro-4-nitrotoluene into a versatile amine intermediate.

This reduction can be efficiently carried out via catalytic hydrogenation.[10] For example, dissolving 3-Fluoro-4-nitrotoluene in ethanol and stirring under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst yields 2-fluoro-4-methylaniline.[10]

Example Application: Synthesis of Kinase Inhibitors

This compound is a key starting material in the synthesis of various targeted therapies, such as kinase inhibitors.[1] For instance, it has been used in the preparation of IκB kinase (IKK) inhibitors, a class of molecules investigated for their anti-inflammatory and anti-cancer properties. The 2-fluoro-4-methylaniline intermediate derived from it can undergo further reactions, such as the Sandmeyer reaction, to produce other valuable building blocks like 2-fluoro-4-methylbromobenzene.[10]

Safety, Handling, and Storage

3-Fluoro-4-nitrotoluene is a hazardous substance and must be handled with appropriate precautions.[11] Adherence to safety protocols is paramount to minimize risk.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |

(Source:[12])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. scbt.com [scbt.com]

- 6. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]

- 7. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]

- 8. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]

- 9. believechemical.com [believechemical.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 3-Fluorotoluene: Principles, Regioselectivity, and Protocols

This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) reactions on 3-fluorotoluene. As a foundational building block in the synthesis of pharmaceuticals and agrochemicals, a deep understanding of its reactivity is paramount for researchers, chemists, and drug development professionals.[1] We will move beyond simple reaction schemes to explore the causal mechanisms governing regioselectivity, present field-proven experimental protocols, and offer quantitative insights into product distributions.

Part 1: The Directing Effects Governing Regioselectivity